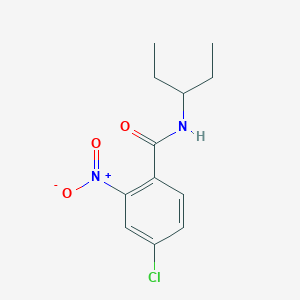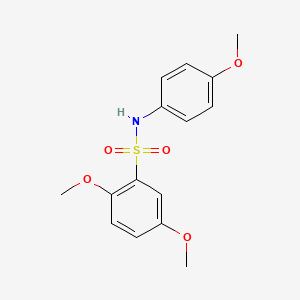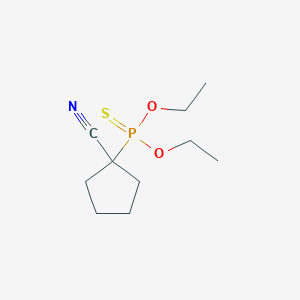
N-(2-methoxyethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide, also known as CPTH6, is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action have made it a promising candidate for further research and development.
Wirkmechanismus
N-(2-methoxyethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide works by inhibiting the activity of the enzyme histone deacetylase 4 (HDAC4), which is involved in the regulation of gene expression. By inhibiting HDAC4, this compound can alter the expression of various genes involved in cell growth, inflammation, and other processes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell growth and metastasis in cancer cells, the reduction of inflammatory cytokine production, and the protection against oxidative stress and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxyethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide in lab experiments is its specificity for HDAC4, which allows for more targeted and precise effects on gene expression. However, one limitation is that this compound may have off-target effects on other HDAC enzymes, which could lead to unintended effects on gene expression.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide, including:
1. Further studies on the mechanism of action of this compound and its effects on gene expression in various cell types.
2. Exploration of the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and cardiovascular diseases.
3. Development of more potent and selective inhibitors of HDAC4, based on the chemical structure of this compound.
4. Investigation of the potential synergistic effects of this compound with other drugs or therapies in cancer and other diseases.
Conclusion:
In conclusion, this compound, or this compound, is a promising small molecule inhibitor with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its unique chemical structure and mechanism of action make it a valuable tool for further research and development in these areas.
Synthesemethoden
The synthesis of N-(2-methoxyethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide involves several steps, including the reaction of 2-pyridinecarboxylic acid with thionyl chloride to form 2-pyridinecarbonyl chloride. This is then reacted with N-(2-methoxyethyl)hydrazinecarbothioamide to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer, this compound has been found to inhibit the growth and metastasis of various cancer cells, including breast, prostate, and lung cancer cells. Inflammation is another area where this compound has shown promise, as it has been found to reduce the production of inflammatory cytokines in vitro and in vivo. In neurodegenerative diseases, this compound has been found to protect against oxidative stress and neuronal damage.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-(pyridine-2-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S/c1-16-7-6-12-10(17)14-13-9(15)8-4-2-3-5-11-8/h2-5H,6-7H2,1H3,(H,13,15)(H2,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFIVBOSCCCARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NNC(=O)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5720933.png)


![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5720948.png)

![N-(4-methylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5720967.png)

![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5720979.png)

![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5720993.png)
![N-ethyl-2,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5720997.png)
![5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B5721011.png)

![3-(2-methoxyethyl)-6-[2-(2-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721026.png)